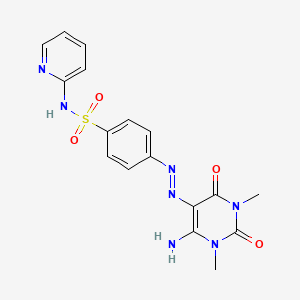
4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a characteristic functional group in azo compounds, known for their vibrant colors and applications in dye chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of a primary aromatic amine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as a pyridine derivative, under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Diazotization: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Automated Coupling: Employing automated systems to precisely control the addition of reagents and maintain optimal reaction conditions.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry
Dye Chemistry: The compound’s azo group makes it suitable for use in dye chemistry, where it can be used to synthesize various dyes with specific color properties.
Photovoltaic Materials:
Biology and Medicine
Therapeutic Uses: Azo compounds, including this one, have been studied for their potential therapeutic uses, such as antineoplastic, antioxidant, and anti-inflammatory activities.
Industry
Textile Industry: Used in the production of dyes for textiles, providing vibrant and stable colors.
Material Science: Employed in the development of new materials with specific electronic and optical properties.
作用机制
The compound exerts its effects primarily through its diazenyl group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Electron Transfer: The diazenyl group can facilitate electron transfer processes, making the compound useful in photovoltaic applications.
Enzyme Inhibition: In biological systems, the compound may inhibit specific enzymes, contributing to its therapeutic effects.
相似化合物的比较
Similar Compounds
4-((4-Aminophenyl)diazenyl)benzenesulfonic acid: Another azo compound with similar structural features but different applications.
(E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione: Known for its photovoltaic properties.
Uniqueness
4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide stands out due to its unique combination of a diazenyl group with a pyridine and sulfonamide moiety, providing a distinct set of chemical and physical properties that make it versatile for various applications.
属性
CAS 编号 |
29822-09-1 |
|---|---|
分子式 |
C17H17N7O4S |
分子量 |
415.4 g/mol |
IUPAC 名称 |
4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H17N7O4S/c1-23-15(18)14(16(25)24(2)17(23)26)21-20-11-6-8-12(9-7-11)29(27,28)22-13-5-3-4-10-19-13/h3-10H,18H2,1-2H3,(H,19,22) |
InChI 键 |
NATXRYYJPJNDGJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















